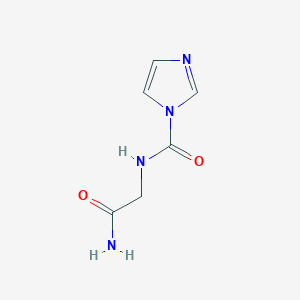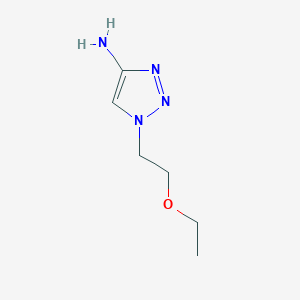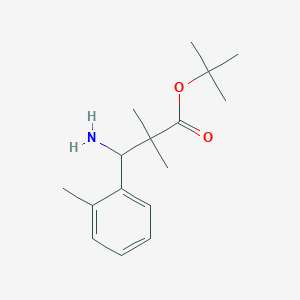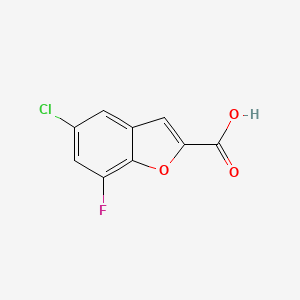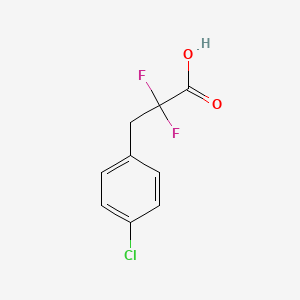
3-(4-Chlorophenyl)-2,2-difluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Grignard reagent, where 4-chlorophenylmagnesium bromide reacts with 2,2-difluoroacetyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3-(4-Chlorophenyl)-2,2-difluoropropanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2,2-difluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
3-(4-Chlorophenyl)-2,2-difluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-2,2-difluoropropanoic acid exerts its effects involves interactions with specific molecular targets. These may include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar structure but lacks the difluoromethyl group.
4-Chlorophenylacetic acid: Contains a chlorophenyl group attached to an acetic acid backbone.
2,2-Difluoropropanoic acid: Lacks the chlorophenyl group but contains the difluoromethyl group.
Uniqueness
The combination of these functional groups can result in enhanced reactivity and specificity in various chemical and biological contexts .
Properties
Molecular Formula |
C9H7ClF2O2 |
|---|---|
Molecular Weight |
220.60 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H7ClF2O2/c10-7-3-1-6(2-4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
VRDVCDDNMNONFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


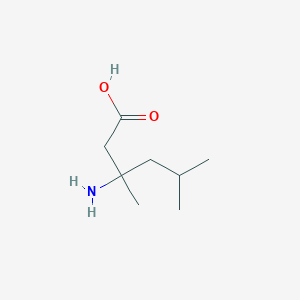
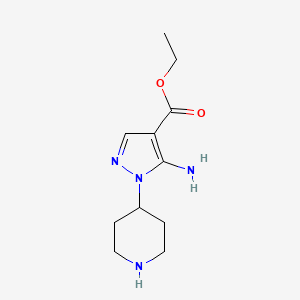
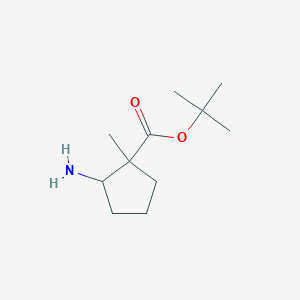
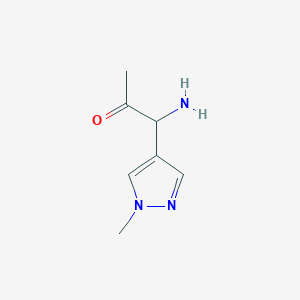
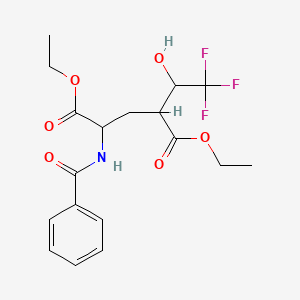
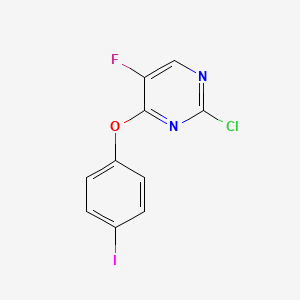
![9-Oxa-2-azaspiro[5.5]undecan-4-ol](/img/structure/B13174998.png)
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
